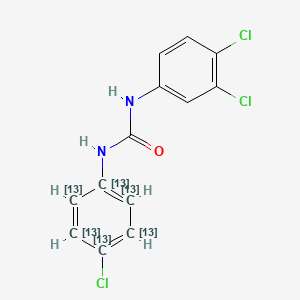
(Triclocarban-13C6)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triclocarban-13C6: is an isotopically labeled form of Triclocarban, a polychlorinated aromatic antimicrobial agent. Triclocarban has been widely used in personal care products such as soaps, toothpaste, and shampoos for over 50 years. The isotopically labeled version, Triclocarban-13C6, is primarily used in scientific research to study the fate and behavior of Triclocarban in environmental and biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Triclocarban-13C6 involves the incorporation of carbon-13 isotopes into the molecular structure of Triclocarban. The general synthetic route includes the chlorination of aromatic rings and subsequent formation of urea derivatives. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity of the labeled compound .
Industrial Production Methods: Industrial production of Triclocarban-13C6 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the isotopic purity and consistency of the product. The production facilities are equipped with advanced technologies to handle isotopically labeled compounds safely and efficiently .
Chemical Reactions Analysis
Types of Reactions: Triclocarban-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different chlorinated derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles facilitate substitution reactions.
Major Products:
Oxidation: Chlorinated phenols and quinones.
Reduction: Dechlorinated urea derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
Triclocarban-13C6 is extensively used in scientific research to investigate:
Environmental Fate: Studies on the degradation, persistence, and bioaccumulation of Triclocarban in different environmental matrices.
Biological Behavior: Research on the absorption, distribution, metabolism, and excretion of Triclocarban in biological systems.
Toxicology: Assessment of the toxicological effects of Triclocarban on various organisms, including its endocrine-disrupting properties.
Analytical Chemistry: Development of analytical methods for detecting and quantifying Triclocarban and its metabolites in environmental and biological samples
Mechanism of Action
Triclocarban-13C6 exerts its antimicrobial effects by inhibiting the activity of enoyl-(acyl-carrier protein) reductase, an enzyme involved in fatty acid synthesis. This inhibition disrupts the synthesis of cell membranes, leading to the growth inhibition of bacteria. The compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus .
Comparison with Similar Compounds
Triclosan: Another widely used antimicrobial agent with a similar mechanism of action.
Diuron: A herbicide with structural similarities to Triclocarban.
Bisphenol A: An industrial chemical with some overlapping environmental and biological effects
Uniqueness: Triclocarban-13C6 is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. This feature makes it invaluable for research on the environmental and biological impacts of Triclocarban, providing insights that are not possible with the non-labeled compound .
Properties
Molecular Formula |
C13H9Cl3N2O |
|---|---|
Molecular Weight |
321.5 g/mol |
IUPAC Name |
1-(4-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-3-(3,4-dichlorophenyl)urea |
InChI |
InChI=1S/C13H9Cl3N2O/c14-8-1-3-9(4-2-8)17-13(19)18-10-5-6-11(15)12(16)7-10/h1-7H,(H2,17,18,19)/i1+1,2+1,3+1,4+1,8+1,9+1 |
InChI Key |
ICUTUKXCWQYESQ-MROVPUMUSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1NC(=O)N[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















